Tideglusib
Overview
Description
Tideglusib is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3), a protein kinase involved in various cellular processes. It has been investigated for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer’s disease and progressive supranuclear palsy . This compound is known for its irreversible inhibition of GSK-3, making it a unique candidate in the field of kinase inhibitors .
Mechanism of Action
Target of Action
Tideglusib primarily targets glycogen synthase kinase 3 (GSK-3) . GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways . Dysregulation of signaling pathways involving GSK-3 is associated with several neurological and psychiatric disorders .
Mode of Action
This compound acts as a non-ATP competitive inhibitor of GSK-3 . This means it binds to an allosteric site on the enzyme, changing its shape and making it less effective at binding to its substrate. This action permits a continuous decrease in Tau hyperphosphorylation and a decrease in brain amyloid plaque .
Biochemical Pathways
The inhibition of GSK-3 by this compound affects several biochemical pathways. GSK-3 plays a key role in Alzheimer’s disease, related to its link with β-amyloid and tau pathology . Its function as a degradant of β-catenin is also important, as it prevents the transcription of cell survival genes .
Pharmacokinetics
It is known that this compound is an orally available, small-molecule drug .
Result of Action
This compound’s action results in improvements in learning, memory, and a decrease in neuronal loss . In preclinical studies, this compound was reported to reduce a range of disease outcomes, including tau phosphorylation, amyloid deposition, neuron loss, and gliosis in mouse entorhinal cortex and hippocampus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tideglusib is synthesized through a multi-step process involving the formation of a thiadiazolidinone ring. The synthetic route typically involves the reaction of a benzylamine derivative with a naphthalene-based compound under specific conditions to form the desired product . The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the thiadiazolidinone ring .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Tideglusib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure efficient and selective reactions .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their enhanced biological activity and reduced toxicity .
Scientific Research Applications
Chemistry: Tideglusib serves as a valuable tool for studying kinase inhibition and developing new kinase inhibitors.
Medicine: This compound has been explored as a therapeutic agent for Alzheimer’s disease, progressive supranuclear palsy, and other neurodegenerative conditions It has also shown potential in promoting wound healing and dental repair.
Comparison with Similar Compounds
Similar Compounds
Lithium: A well-known GSK-3 inhibitor with mood-stabilizing properties.
TDZD-8: A member of the thiazolidinedione family, known for its GSK-3 inhibitory activity.
L803mts10: A small peptide inhibitor of GSK-3.
Uniqueness of Tideglusib
This compound stands out due to its irreversible inhibition of GSK-3, which provides a prolonged therapeutic effect compared to reversible inhibitors .
Biological Activity
Tideglusib is a non-ATP competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in various neurodegenerative diseases, including Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and myotonic dystrophy type 1 (DM1). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in clinical trials, and potential therapeutic applications.
This compound acts primarily by inhibiting GSK-3β, which plays a crucial role in multiple cellular processes, including cell survival, differentiation, and metabolism. The inhibition of GSK-3β by this compound leads to:
- Reduction in TDP-43 Phosphorylation : In ALS models, this compound has been shown to decrease the hyperphosphorylation of TDP-43, a protein associated with neurodegeneration. This reduction restores TDP-43 homeostasis and nuclear localization in affected cells .
- Neuroprotection : In neuroblastoma cell lines treated with ethacrynic acid, this compound prevented cell death by inhibiting GSK-3β activity, thereby reducing TDP-43 phosphorylation levels .
Alzheimer's Disease
A notable study involved a phase II clinical trial assessing this compound's safety and efficacy in patients with mild to moderate AD. Key findings include:
- Trial Design : The trial was double-blind and placebo-controlled, involving 306 patients who received varying doses of this compound (500 mg to 1000 mg) or placebo over 26 weeks .
- Results : While no significant differences were observed in primary efficacy measures such as the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), some patients exhibited improvements in cognitive function at lower doses. Adverse effects included mild to moderate increases in liver transaminases .
Amyotrophic Lateral Sclerosis (ALS)
In ALS research, this compound has shown promise as a therapeutic agent:
- Preclinical Findings : Studies demonstrated that chronic oral administration of this compound reduced TDP-43 phosphorylation in transgenic mouse models of ALS, suggesting its potential as a treatment for TDP-43 proteinopathies .
Myotonic Dystrophy Type 1 (DM1)
A phase II trial evaluated this compound's effects on DM1, revealing that:
- Patient Response : Most participants reported clinical benefits after 12 weeks of treatment, particularly at higher doses (1000 mg) compared to lower doses (400 mg) .
- Outcome Measures : The study utilized disease-specific rating scales and performance-based assessments to evaluate efficacy .
Data Summary
The following table summarizes key findings from various studies involving this compound:
Study Focus | Population/Model | Key Findings | Notes |
---|---|---|---|
Alzheimer's Disease | 306 AD patients | No significant improvement in primary measures | Dose-dependent responses noted |
Amyotrophic Lateral Sclerosis | Transgenic mouse models | Reduced TDP-43 phosphorylation and improved homeostasis | Supports potential ALS therapy |
Myotonic Dystrophy Type 1 | 16 DM1 patients | Clinical benefits observed; higher efficacy at 1000 mg | Highlights need for precise measures |
Properties
IUPAC Name |
4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJIHLSCWIDGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235682 | |
Record name | Tideglusib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
511.3ºC at 760 mmHg | |
Record name | Tideglusib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Sparingly soluble | |
Record name | Tideglusib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways. From all its diverse functions, it plays a key role in Alzheimer's disease. This role is related to its link with β-amyloid and tau pathology. It has been suggested that aberrant Wnt or insulin signaling results in increased GSK-3 function. This kinase acts on γ-secretase producing the hyperphosphorylation of tau, the formation of neurofibrillary tangles and senile plaques. Tideglusib inhibits GSK-3 irreversibly by presenting a non-competitive inhibition pattern with respect to ATP. The binding of tideglusib seems to directly relate to the motif containing Cys199. | |
Record name | Tideglusib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
865854-05-3 | |
Record name | Tideglusib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865854-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tideglusib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865854053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tideglusib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tideglusib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIDEGLUSIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q747Y6TT42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
148-150ºC | |
Record name | Tideglusib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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